4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine
Overview
Description
“4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine” is a chemical compound with the molecular formula C7H6F4N2 . It is also known as "4-(trifluoromethyl)-1,2-benzenediamine" .
Synthesis Analysis
The synthesis of this compound has been reported in the literature . For instance, treating 1,5-difluoro-2,4-dinitrobenzene with N1-phenyl-5-(trifluoromethyl)benzene-1,2-diamine and N,N-diisopropylethylamine in ethanol at approximately 0°C for 4 hours yields a mixture that includes "4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine" .
Molecular Structure Analysis
The molecular structure of “4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine” can be represented by the InChI code 1S/C7H6F4N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2
. The compound has a molecular weight of 194.13 g/mol .
Physical And Chemical Properties Analysis
“4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine” is a solid at room temperature . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
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Agrochemical and Pharmaceutical Industries
- Trifluoromethylpyridines, which could potentially be synthesized from “4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine”, are key structural motifs in active agrochemical and pharmaceutical ingredients .
- More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .
- Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries .
- The biological activities of these derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
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Synthesis of Trifluoromethylbenzoic Acid
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Synthesis of 3-Trifluoromethyl-1,2,4-triazoles
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Synthesis of Biologically Active Fused Heterocycles
- “1,5-Difluoro-2,4-dinitrobenzene”, which could potentially be synthesized from “4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine”, has been used to prepare several biologically active fused heterocycles . These include phenazinimines, 1,5-benzodiazepin-2-ones, benzo[1,4]oxazin-3-ones, benzo[1,4]thiazin-3-ones, and indoles . These compounds show interesting hydrogen bonding and π–π interactions in both solution and the solid state .
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FDA-Approved Trifluoromethyl Group-Containing Drugs
- Trifluoromethyl group-containing drugs have been approved by the FDA . These drugs have been found to exhibit numerous pharmacological activities . The review covers the detailed chemistry of 19 FDA-approved drugs in the past 20 years, which contains the trifluoromethyl group as one of the pharmacophores .
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Synthesis of Emitters Exhibiting Efficient Thermally Activated Delayed Fluorescence
- “1,4-Bis(trifluoromethyl)benzene”, which could potentially be synthesized from “4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine”, has been used as a new acceptor for the design and synthesis of emitters exhibiting efficient thermally activated delayed fluorescence . The molecules exhibited large dihedral angles between the donor and acceptor moieties which are close to 80° as was shown by single crystal X-ray analysis and theoretical calculations .
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Synthesis of 2,4,6-Tris(trifluoromethyl)benzoic Acid
Safety And Hazards
The compound is classified under the GHS07 hazard class . It has hazard statements H302, H315, H319, and H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
properties
IUPAC Name |
4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6F4N2/c8-4-2-6(13)5(12)1-3(4)7(9,10)11/h1-2H,12-13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WMKGEQCSIZQIEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1N)N)F)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6F4N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40379040 | |
Record name | 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |
CAS RN |
179062-06-7 | |
Record name | 4-Fluoro-5-(trifluoromethyl)-1,2-benzenediamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=179062-06-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-fluoro-5-(trifluoromethyl)benzene-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40379040 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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